STING agonist-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

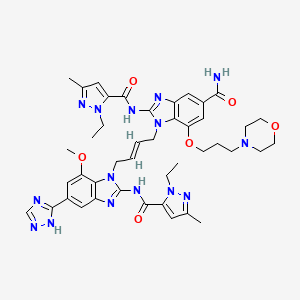

2D Structure

Properties

Molecular Formula |

C43H51N15O6 |

|---|---|

Molecular Weight |

874.0 g/mol |

IUPAC Name |

2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-5-(1H-1,2,4-triazol-5-yl)benzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C43H51N15O6/c1-6-57-32(19-26(3)52-57)40(60)49-42-48-31-22-29(39-45-25-46-51-39)24-34(62-5)36(31)55(42)12-8-9-13-56-37-30(47-43(56)50-41(61)33-20-27(4)53-58(33)7-2)21-28(38(44)59)23-35(37)64-16-10-11-54-14-17-63-18-15-54/h8-9,19-25H,6-7,10-18H2,1-5H3,(H2,44,59)(H,45,46,51)(H,47,50,61)(H,48,49,60)/b9-8+ |

InChI Key |

RZBQZKAZIZWIRZ-CMDGGOBGSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C8=NC=NN8)OC |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C8=NC=NN8)OC |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the STING Pathway: A Technical Guide to Agonist-Mediated Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its activation triggers a potent anti-viral and anti-tumor immune response, making STING an attractive target for therapeutic intervention, particularly in the field of immuno-oncology. This technical guide provides an in-depth exploration of the mechanism of action of STING agonists, with a special focus on clarifying existing ambiguities surrounding specific named compounds and offering a broader understanding of the core signaling cascade, experimental evaluation, and key quantitative parameters.

Introduction: The Dual Identity of "Compound 31"

Initial inquiries into the mechanism of "STING agonist-31" reveal a critical ambiguity in publicly available data. The designation "Compound 31" is associated with at least two distinct molecules with opposing functions:

-

STING Inhibitor (Compound 31): Several studies describe a "Compound 31" as a specific inhibitor of STING. This molecule competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation and preventing the downstream signaling cascade.[1][2] It has a reported IC50 of 76 nM.[1][2]

-

This compound (also referred to as Compound 40): Conversely, a distinct molecule designated "this compound" is described as a potent activator of the STING pathway.[3] This non-nucleotide small molecule demonstrates significant antitumor efficacy.

This guide will proceed by first detailing the mechanism of the agonistic compound and then providing a comprehensive overview of the general mechanism of action for STING agonists, which is applicable to "this compound" and other molecules in its class.

Core Mechanism of Action: STING Agonist-Mediated Signaling

STING agonists, whether they are natural ligands like cyclic GMP-AMP (cGAMP) or synthetic small molecules, initiate a signaling cascade that bridges innate and adaptive immunity. The activation process can be summarized in the following key steps:

-

Binding and Conformational Change: The agonist binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane. This binding event induces a significant conformational change in the STING dimer.

-

Translocation: Upon activation, the STING protein complex translocates from the ER to the Golgi apparatus.

-

TBK1 Recruitment and Phosphorylation: In the Golgi, the activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates STING, creating a scaffold for further protein recruitment.

-

IRF3 Activation: The phosphorylated STING-TBK1 complex recruits and phosphorylates Interferon Regulatory Factor 3 (IRF3).

-

NF-κB Activation: Concurrently, the STING-TBK1 complex can also lead to the activation of the NF-κB signaling pathway.

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 and activated NF-κB translocate to the nucleus, where they drive the transcription of a wide array of pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β) and various cytokines and chemokines.

-

Immune Response: The secreted type I interferons act in an autocrine and paracrine manner to stimulate an anti-viral state and activate other immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response.

Figure 1: STING Agonist Signaling Pathway.

Quantitative Data for STING Agonists

The potency of STING agonists is typically quantified by their half-maximal effective concentration (EC50) in cellular assays. Below is a summary of publicly available data for "this compound" and other representative STING agonists.

| Compound | Target | Assay Type | EC50 | Reference |

| This compound | Human STING | Reporter Gene Assay | 0.24 µM | |

| Mouse STING | Reporter Gene Assay | 39.51 µM | ||

| diABZI | Human STING | IFN-β Secretion Assay | 130 nM | |

| Mouse STING | IFN-β Secretion Assay | 186 nM | ||

| SNX281 | Human STING | IFN-β Induction Assay | 6.6 µM | |

| 2'3'-cGAMP | Human STING | IFN-β Reporter Assay | ~10 µM (requires permeabilization) |

Key Experimental Protocols

The characterization of STING agonists involves a series of in vitro and in vivo assays to determine their potency, specificity, and efficacy.

In Vitro Characterization

A. STING Reporter Gene Assay

-

Principle: This assay utilizes a cell line (e.g., HEK293T or THP-1) that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE) promoter. Activation of the STING pathway leads to the production of type I interferons, which in turn activate the ISRE promoter and drive the expression of the reporter gene. The signal from the reporter gene is then quantified as a measure of STING activation.

-

Methodology:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the STING agonist and add them to the cells.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).

-

Plot the dose-response curve and calculate the EC50 value.

-

B. Cytokine Secretion Assays (ELISA)

-

Principle: This assay directly measures the amount of a specific cytokine (e.g., IFN-β, IL-6, TNF-α) secreted by cells in response to STING agonist treatment.

-

Methodology:

-

Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1) in a 96-well plate.

-

Treat the cells with various concentrations of the STING agonist for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform an enzyme-linked immunosorbent assay (ELISA) using a commercially available kit specific for the cytokine of interest.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

-

C. Phosphorylation of STING Pathway Proteins (Western Blot)

-

Principle: This assay detects the phosphorylation of key signaling proteins in the STING pathway (e.g., STING, TBK1, IRF3) as a direct measure of pathway activation.

-

Methodology:

-

Treat cells with the STING agonist for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analyze the band intensities to determine the extent of phosphorylation.

-

In Vivo Efficacy Studies

-

Principle: The anti-tumor efficacy of STING agonists is evaluated in syngeneic mouse tumor models.

-

Methodology:

-

Implant tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer) subcutaneously into immunocompetent mice.

-

Once the tumors are established, treat the mice with the STING agonist via a clinically relevant route of administration (e.g., intratumoral, intravenous).

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors and draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

-

Figure 2: Experimental Workflow for STING Agonist Discovery.

Conclusion

The activation of the STING pathway by specific agonists represents a promising strategy in cancer immunotherapy. While the nomenclature of certain compounds like "Compound 31" requires careful consideration of the context, the fundamental mechanism of action for STING agonists is well-characterized. A systematic approach to their evaluation, employing a combination of in vitro and in vivo assays, is crucial for the identification and development of novel and effective therapeutics that can harness the power of the innate immune system to combat cancer.

References

Technical Guide: Analysis of the STING Agonist-31 Signaling Pathway

This technical guide provides a comprehensive overview of the signaling pathway activated by STING Agonist-31, a potent modulator of the innate immune system. It includes a detailed analysis of the molecular cascade, quantitative data on agonist activity, and step-by-step experimental protocols for researchers, scientists, and drug development professionals.

The STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral infection or cellular damage.[1] Activation of STING initiates a powerful downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate a broad immune response.[2][3][4]

STING agonists, such as the hypothetical this compound, are being extensively investigated as therapeutic agents, particularly in the field of cancer immunotherapy, due to their ability to robustly activate anti-tumor immunity.[5] These agents directly bind to and activate the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).

Upon binding of this compound, STING undergoes a conformational change and oligomerization. This complex then translocates from the ER to the Golgi apparatus. In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a homodimer and translocates to the nucleus, where it drives the transcription of the gene encoding IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB transcription factor, further promoting the expression of inflammatory genes.

Quantitative Analysis of this compound Activity

The potency of STING agonists is typically determined by measuring the downstream production of IFN-β in various cell types. The half-maximal effective concentration (EC50) is a key metric for comparing the activity of different agonists. The following table summarizes representative quantitative data for this compound in human peripheral blood mononuclear cells (PBMCs) and the human monocytic THP-1 cell line, based on known activities of potent agonists like 2'3'-cGAMP.

| Parameter | Cell Line | Value | Method |

| IFN-β Induction (EC50) | Human PBMCs | ~70 µM | ELISA |

| IFN-β Induction (EC50) | THP-1 Cells | ~124 µM | ELISA |

Note: Data is presented as an example based on the activity of the known STING agonist 2'3'-cGAMP and should be determined empirically for this compound.

Experimental Protocols

This section provides detailed methodologies for quantifying the activation of the STING pathway in response to this compound.

Protocol 1: Quantification of IFN-β Secretion via ELISA

This protocol measures the concentration of secreted IFN-β in cell culture supernatants, a primary downstream indicator of STING pathway activation.

Materials:

-

Human THP-1 cells or freshly isolated human PBMCs

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Commercial Human IFN-β ELISA Kit (containing pre-coated plate, standards, detection antibody, etc.)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed THP-1 cells or PBMCs at a density of 5 x 10^5 cells/well in a 96-well plate. Include wells for a vehicle control (e.g., DMSO) and untreated cells.

-

Agonist Stimulation: Prepare serial dilutions of this compound in cell culture medium. Carefully remove the existing medium from the cells and add 100 µL of the agonist dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.

-

ELISA Procedure: Perform the IFN-β sandwich ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards, controls, and collected supernatants to the pre-coated ELISA plate.

-

Incubating with a biotinylated detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation

This protocol assesses the activation of key upstream signaling nodes by detecting the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser396).

Materials:

-

Cells capable of responding to STING agonists (e.g., THP-1, RAW 264.7)

-

This compound

-

Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA kit)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), anti-TBK1, anti-IRF3, anti-β-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at a predetermined effective concentration for various time points (e.g., 0, 1, 3, 6 hours) to capture peak phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use separate blots for phospho-proteins and total proteins.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands to determine the relative increase in phosphorylation upon agonist treatment.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]

An In-Depth Technical Guide to the Discovery and Synthesis of STING Agonists

Clarification on STING Agonist-31

Initial research indicates a likely misidentification in the query "this compound." Scientific literature, specifically a 2022 review in the journal Molecules, refers to a "Compound 31" as a potent STING inhibitor , not an agonist.[1] This compound binds to the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) binding pocket of STING, locking it in an inactive conformation and preventing downstream signaling.[1]

This guide will proceed by focusing on the broader topic of STING agonists , which are of significant interest in immuno-oncology and vaccine development, while also providing available details on the STING inhibitor, Compound 31.

Audience: Researchers, scientists, and drug development professionals.

Introduction to the cGAS-STING Pathway

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.[2] The pathway's activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor immune response.[3][4]

The therapeutic potential of activating this pathway has led to the extensive discovery and development of STING agonists. These molecules aim to mimic the natural activation of the pathway to stimulate a robust immune response, particularly for cancer immunotherapy, where they can enhance the immune system's ability to recognize and eliminate tumor cells.

The cGAS-STING Signaling Pathway

The activation of the STING signaling cascade follows a well-defined sequence of events:

-

cGAS Activation: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic function.

-

cGAMP Synthesis: Activated cGAS synthesizes the cyclic dinucleotide (CDN) 2',3'-cGAMP from ATP and GTP. 2',3'-cGAMP serves as a second messenger in this pathway.

-

STING Activation: cGAMP binds to STING, which is an endoplasmic reticulum (ER) resident protein. This binding induces a conformational change in STING, leading to its oligomerization.

-

Translocation and TBK1 Recruitment: The STING oligomers translocate from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation and Nuclear Translocation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 forms dimers, which then translocate into the nucleus.

-

Gene Transcription: In the nucleus, IRF3 dimers induce the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.

This signaling cascade ultimately leads to the activation of a broad innate and adaptive immune response.

Discovery and Profile of Representative STING Agonists

The search for potent and clinically viable STING agonists has led to the development of several classes of molecules.

-

Cyclic Dinucleotides (CDNs): These are the first-generation STING agonists, designed as mimics of the natural ligand, cGAMP. While potent, they often suffer from poor membrane permeability and stability, limiting their systemic application. Many current clinical trials utilize CDN derivatives administered via intratumoral injection.

-

Non-CDN Small Molecules: To overcome the limitations of CDNs, significant effort has been directed towards identifying small, non-nucleotide molecules that can activate STING.

-

DMXAA (5,6-dimethylxanthenone-4-acetic acid): One of the earliest discovered small-molecule STING agonists. Interestingly, DMXAA is a potent activator of murine STING but has little to no effect on human STING, which has limited its clinical translation.

-

diABZI: This compound was identified as the first intravenous, systemically active non-CDN STING agonist with significant anti-tumor activity in mouse models. It activates STING by stabilizing the protein in an open conformation.

-

BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d]dioxole-5-carboxamide): Discovered through a cell-based high-throughput screen, BNBC is a specific agonist of human STING. It has been shown to induce a potent antiviral state and pro-inflammatory cytokine response in human cells.

-

SNX281: A systemically available small molecule STING agonist designed using physics-based simulations and artificial intelligence. It functions through a unique self-dimerizing mechanism within the STING binding site, where the ligand dimer mimics the size and shape of a CDN.

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative STING agonists based on available literature.

Table 1: In Vitro Potency of STING Agonists

| Compound | Assay Type | Cell Line | Readout | EC50 / IC50 | Reference |

| BNBC | ISG54 Luciferase Reporter | HepG2/hSTING | Luciferase Activity | ~5 µM | |

| SNX281 | IFN-β Induction | THP-1 | IFN-β Secretion | 6.6 µM | |

| diABZI | IFN-β Induction | THP-1 | IFN-β Secretion | ~250 nM | |

| DMXAA | IFN-β Induction | J774 (murine) | IFN-β Secretion | ~20 µM |

Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists

| Compound | Animal Model | Tumor Model | Dosing & Route | Outcome | Reference |

| SNX281 | Syngeneic Mice | Colon Cancer (CT26) | Single IV Dose | Durable tumor regression | |

| diABZI | Syngeneic Mice | Colon Cancer (CT26) | IV Administration | Systemic anti-tumor activity | |

| cGAMP-loaded NPs | Syngeneic Mice | Melanoma (B16F10) | Intratumoral | Synergistic anti-tumor response | |

| Compound 10 (CDN) | Syngeneic Mice | Colon Tumor | Not Specified | 80% tumor eradication |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of STING agonists.

Protocol 1: ISG54 Luciferase Reporter Assay

This cell-based assay is used for high-throughput screening and initial characterization of STING pathway agonists.

Objective: To quantify the activation of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of an interferon-stimulated gene (ISG) promoter, such as ISG54.

Methodology:

-

Cell Line: Utilize a human cell line (e.g., HepG2 or THP-1) engineered to stably express human STING, cGAS, and the ISG54 promoter-driven luciferase reporter construct.

-

Cell Seeding: Plate the reporter cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds (e.g., BNBC) to the cells. Include a positive control (e.g., 2',3'-cGAMP) and a negative control (e.g., DMSO vehicle).

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signals to the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: STING Phosphorylation Assay (Western Blot)

This biochemical assay confirms direct target engagement and activation of STING and downstream signaling proteins.

Objective: To detect the phosphorylation of STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser396) following agonist treatment.

Methodology:

-

Cell Culture and Treatment: Culture human monocytic THP-1 cells or other relevant immune cells. Treat the cells with the STING agonist (e.g., SNX281) for a short time course (e.g., 0, 30, 60, 120 minutes).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STING, TBK1, and IRF3. Also, probe for total STING, TBK1, and IRF3 as loading controls.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Analyze the band intensities to determine the level of phosphorylation relative to the total protein at each time point.

Experimental Workflow for STING Agonist Discovery

The discovery and validation of a novel STING agonist typically follows a multi-step workflow.

STING Inhibitor: Compound 31

As mentioned, "Compound 31" is described as a competitive STING inhibitor.

-

Discovery: It was identified through computer docking studies as a compound that could compete with cGAMP for the ligand-binding pocket on STING.

-

Mechanism of Action: Compound 31 binds to the CDN-binding pocket with high affinity (IC50 = 76 nM), which is a higher affinity than the natural ligand cGAMP. This binding locks STING in an open, inactive conformation, thereby inhibiting its activation and preventing the downstream production of type I interferons and inflammatory cytokines.

-

Therapeutic Potential: As a STING inhibitor, Compound 31 represents a promising lead for treating diseases associated with aberrant STING activation, such as certain autoimmune and inflammatory conditions.

Conclusion

The cGAS-STING pathway is a pivotal signaling cascade in innate immunity, and its modulation holds immense therapeutic promise. STING agonists, from first-generation CDNs to systemically active small molecules, are at the forefront of immuno-oncology research, with the potential to turn "cold" tumors "hot" and enhance the efficacy of other cancer treatments. Conversely, the development of STING inhibitors like Compound 31 offers a therapeutic strategy for autoimmune diseases driven by chronic STING activation. Continued research into the discovery, synthesis, and delivery of novel STING modulators will be crucial for translating the full potential of this pathway into clinical benefits for patients.

References

An In-depth Technical Guide on the Binding Affinity of Agonists to Human STING

A Note on "STING agonist-31": Initial searches for a specific molecule designated "this compound" did not yield a known STING agonist with corresponding binding affinity data. However, the literature frequently refers to a "Compound 31" which has been characterized as a potent STING inhibitor with an IC50 of 76 nM[1]. It competitively binds to the cGAMP binding pocket, locking STING in an inactive conformation[1][2]. This guide will therefore focus on the binding affinities of several well-characterized human STING agonists to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the binding affinities of various agonists to the human Stimulator of Interferon Genes (STING) protein. It includes quantitative binding data, detailed experimental protocols for key binding assays, and visualizations of the STING signaling pathway and experimental workflows.

Quantitative Binding Affinity of Human STING Agonists

The binding affinity of agonists to human STING is a critical parameter in the development of novel immunotherapies. Various agonists, including both cyclic dinucleotides (CDNs) and non-CDN small molecules, have been characterized using a range of biophysical and cellular assays. The table below summarizes key binding and activity data for several prominent STING agonists.

| Compound Name | Agonist Type | Assay Type | Quantitative Metric | Value | Cell Line/System |

| 2',3'-cGAMP | Endogenous CDN | HTRF Binding Assay | Ki | ~5 nM | Human STING Protein |

| diABZI | Non-CDN | IFN-β Secretion | EC50 | 3.1 ± 0.6 µM | THP-1 cells |

| MSA-2 | Non-CDN | Direct Binding | Kd | 8 nM | Human STING Protein |

| SNX281 | Non-CDN | Radioligand Competition | IC50 | 4.1 ± 2.2 µM | Human STING C-terminal domain |

| SNX281 | Non-CDN | IFN-β Induction | EC50 | 3.5 - 9.9 µM | Human PBMCs |

The STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and IRF3, and subsequent transcription of type I interferons and other pro-inflammatory cytokines.

Caption: A diagram of the cGAS-STING signaling pathway.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity is a multi-faceted process that can be approached using various techniques. Below are detailed methodologies for three commonly employed assays for characterizing STING-agonist interactions.

HTRF assays are a popular choice for studying protein-ligand interactions due to their sensitivity and homogeneous format.

Experimental Workflow:

Caption: Workflow for a typical HTRF STING binding assay.

Detailed Protocol:

-

Compound Plating: Dispense individual compounds or standards into the wells of a white 384-well plate[3].

-

Protein Addition: Add 6His-tagged human STING WT protein to each well[3].

-

Reagent Addition: Add a premixed solution of STING WT ligand-d2 reagent and anti-6His-Tb antibody to the wells.

-

Incubation: Incubate the plate for 3 hours at room temperature, ensuring it is protected from light.

-

Signal Measurement: Measure the HTRF signal using an HTRF-compatible plate reader. The signal is inversely proportional to the binding of the test compound.

TSA or DSF is used to assess the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates a direct binding interaction.

Experimental Workflow:

Caption: Workflow for a Thermal Shift Assay to determine ligand binding.

Detailed Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified STING protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl). Add a fluorescent dye, such as SYPRO Orange, that binds to the hydrophobic regions of unfolded proteins.

-

Ligand Addition: Add the STING agonist or a control compound (e.g., DMSO) at various concentrations to the reaction mixture.

-

Thermal Denaturation: Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate. Monitor the fluorescence intensity at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) in the presence of the agonist compared to the control indicates ligand binding and stabilization of the protein.

SPA is a homogeneous radioisotopic assay technique used for measuring molecular interactions. It is particularly useful for quantifying the binding of a radiolabeled ligand to its target.

Detailed Protocol:

-

Bead Preparation: Streptavidin-coated SPA beads containing a scintillant are used. Biotinylated, purified STING protein is immobilized onto the surface of these beads via the strong streptavidin-biotin interaction.

-

Binding Reaction: A radiolabeled STING agonist (e.g., [3H]2',3'-cGAMP) is added to the bead suspension. If the radiolabeled agonist binds to the STING protein on the bead, the radioisotope is brought into close proximity with the scintillant.

-

Competition: For competition assays to determine the affinity of an unlabeled agonist, the unlabeled compound is added at varying concentrations to compete with the radiolabeled ligand for binding to STING.

-

Signal Detection: The energy from the radioactive decay of the bound ligand excites the scintillant in the bead, causing it to emit light. This light is then detected by a scintillation counter. Unbound radiolabeled ligand in the solution is too far from the beads to excite the scintillant, eliminating the need for a separation step.

-

Data Analysis: The amount of light emitted is proportional to the amount of radiolabeled ligand bound to the STING protein. For competition assays, an IC50 value for the unlabeled agonist can be determined by measuring the decrease in light emission as its concentration increases.

References

- 1. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy [frontiersin.org]

- 3. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to STING and its Role in Immunity

An in-depth technical guide on the target validation of STING agonists, with a focus on the methodologies and data interpretation essential for researchers, scientists, and drug development professionals.

The Stimulator of Interferon Genes (STING) protein is a central mediator of the innate immune system. Located in the endoplasmic reticulum (ER), STING acts as a sensor for cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are critical for orchestrating an effective anti-pathogen and anti-tumor immune response.

The therapeutic potential of activating this pathway has led to the development of numerous STING agonists. Validating that a novel compound, such as a hypothetical "STING agonist-31," directly binds to and activates STING is a critical step in its preclinical development. This guide outlines the core methodologies for such a target validation campaign.

The STING Signaling Pathway

Upon binding of its ligand, cyclic GMP-AMP (cGAMP), which is produced by cGAMP synthase (cGAS) in response to cytosolic dsDNA, STING undergoes a significant conformational change. This change facilitates its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons. Concurrently, the STING-TBK1 complex can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: The cGAS-STING signaling pathway, a key component of the innate immune system.

Target Validation Experimental Workflow

A robust target validation workflow is essential to confirm that a compound's biological activity is a direct result of its interaction with the intended target. This process typically moves from demonstrating direct physical binding to confirming target engagement in a complex cellular environment and, finally, to observing the expected physiological outcomes.

Caption: A tiered workflow for the target validation of a novel STING agonist.

Detailed Experimental Protocols

Biochemical Assay: Surface Plasmon Resonance (SPR)

-

Objective: To quantify the binding affinity and kinetics of this compound to purified STING protein.

-

Methodology:

-

Recombinant human STING protein (cytosolic domain) is immobilized on a sensor chip surface.

-

A series of concentrations of this compound are flowed over the chip surface.

-

The change in mass on the sensor surface due to the binding of the agonist is detected in real-time as a change in the refractive index, measured in response units (RU).

-

A dissociation phase follows, where a buffer without the agonist is flowed over the chip, and the dissociation of the compound is measured.

-

The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Cellular Assay: THP-1 Dual Reporter Cells

-

Objective: To measure the activation of STING-dependent signaling pathways in a cellular context.

-

Methodology:

-

THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter for the IRF pathway and a secreted embryonic alkaline phosphatase (SEAP) reporter for the NF-κB pathway, are used.

-

Cells are plated in 96-well plates and treated with a dose-response curve of this compound.

-

After a suitable incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

The activity of the two reporter proteins is quantified using their respective detection reagents and a luminometer or spectrophotometer.

-

The EC50 (half-maximal effective concentration) for the activation of both pathways is calculated.

-

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that this compound directly binds to and stabilizes STING protein within intact cells.

-

Methodology:

-

Intact cells (e.g., THP-1 monocytes) are treated with either vehicle control or this compound.

-

The treated cells are then heated to a range of temperatures, creating a "melt curve." The binding of a ligand typically stabilizes the target protein, increasing its melting temperature.

-

After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.

-

The amount of soluble STING protein remaining at each temperature is quantified by Western blot or ELISA.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

-

Quantitative Data Summary

The data generated from these experiments are crucial for comparing the potency and efficacy of different STING agonists.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Assay | Result |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 150 nM |

| Target Engagement (ΔTm) | Cellular Thermal Shift Assay (CETSA) | +4.2 °C |

| IRF Pathway Activation (EC50) | THP-1 Dual Reporter Assay | 250 nM |

| NF-κB Pathway Activation (EC50) | THP-1 Dual Reporter Assay | 310 nM |

Table 2: Functional Cytokine Release from Human PBMCs

| Cytokine | Assay | EC50 | Max Response (pg/mL) |

| IFN-β | ELISA | 280 nM | 2,500 |

| TNF-α | ELISA | 450 nM | 1,800 |

| IL-6 | ELISA | 500 nM | 1,200 |

Logical Framework for Target Validation

Downstream Effects of STING Agonist Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream effects following the activation of the Stimulator of Interferon Genes (STING) pathway by a representative agonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed overview of the signaling cascade, cellular consequences, and methodologies for studying these effects. For the purposes of this guide, quantitative data from well-characterized synthetic cyclic dinucleotide (CDN) STING agonists will be used as a representative example, as "STING agonist-31" is not a widely documented specific agent.

Core Signaling Pathway

Activation of the STING pathway is a pivotal event in the innate immune response to cytosolic DNA, originating from pathogens or cellular damage.[1] Upon activation by a STING agonist, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This initiates a signaling cascade that primarily involves two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[2][3]

The recruitment and activation of TANK-binding kinase 1 (TBK1) leads to the phosphorylation and activation of IRF3.[4] Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Concurrently, STING activation also leads to the activation of the IκB kinase (IKK) complex, resulting in the activation of NF-κB, which in turn promotes the expression of various pro-inflammatory cytokines and chemokines.

Cellular and Physiological Consequences

The downstream effects of STING activation are pleiotropic, impacting a wide range of cellular processes and physiological outcomes, most notably in the context of anti-tumor immunity.

Cytokine and Chemokine Production

A primary consequence of STING activation is the robust production of type I interferons and a variety of pro-inflammatory cytokines and chemokines. This cytokine storm is critical for initiating and shaping the subsequent immune response.

Table 1: Representative Cytokine and Chemokine Induction by a STING Agonist

| Cytokine/Chemokine | Fold Induction (mRNA) | Protein Concentration (pg/mL) |

| IFN-β | 100 - 1000 | 500 - 5000 |

| CXCL10 | 50 - 500 | 1000 - 10000 |

| CCL5 | 20 - 200 | 500 - 2500 |

| TNF-α | 10 - 100 | 200 - 2000 |

| IL-6 | 10 - 80 | 300 - 3000 |

Note: Values are representative and can vary based on the specific STING agonist, cell type, and experimental conditions.

Immune Cell Activation and Recruitment

The secreted cytokines and chemokines act as powerful signaling molecules that recruit and activate various immune cell populations. This leads to the transformation of an immunologically "cold" tumor microenvironment, characterized by a lack of immune cell infiltration, into a "hot" and inflamed state that is more susceptible to immune-mediated killing.

Table 2: Effects of STING Agonist on Immune Cell Populations in the Tumor Microenvironment

| Immune Cell Type | Change in Population | Functional Consequence |

| Dendritic Cells (DCs) | Increased infiltration and maturation | Enhanced antigen presentation and T cell priming. |

| CD8+ T Cells | Increased infiltration and activation | Enhanced cytotoxic killing of tumor cells. |

| Natural Killer (NK) Cells | Increased infiltration and activation | Direct killing of tumor cells. |

| Macrophages | Polarization towards M1 phenotype | Enhanced pro-inflammatory and anti-tumor functions. |

| Regulatory T Cells (Tregs) | Decreased infiltration | Reduction of immunosuppression within the tumor. |

Anti-Tumor Efficacy

The culmination of these downstream effects is a potent anti-tumor response. In preclinical models, intratumoral administration of STING agonists has been shown to induce significant tumor regression and, in some cases, complete eradication of tumors. Furthermore, this can lead to the development of systemic anti-tumor immunity, capable of controlling distal, untreated lesions.

Table 3: Representative Anti-Tumor Efficacy of a STING Agonist in a Syngeneic Mouse Tumor Model

| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |

| Vehicle Control | 0 | 0 |

| STING Agonist | 60 - 90 | 20 - 60 |

| Anti-PD-1 Antibody | 30 - 50 | 10 - 30 |

| STING Agonist + Anti-PD-1 | 80 - 100 | 50 - 90 |

Note: Data are representative of outcomes in preclinical models and can vary based on the tumor model, STING agonist, and dosing regimen.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of STING agonist activation.

Western Blot Analysis of STING Pathway Activation

This protocol details the detection of key phosphorylated proteins in the STING signaling cascade.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) and allow them to adhere. Treat cells with the STING agonist at various concentrations and time points. Include vehicle-treated and untreated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Also, probe for total STING, TBK1, and IRF3, as well as a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RT-qPCR Analysis of Interferon-Stimulated Gene (ISG) Expression

This protocol quantifies the mRNA expression of genes induced by type I interferons.

Experimental Workflow:

Methodology:

-

Cell Treatment: Treat cells with the STING agonist as described for the Western blot analysis.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., IFNB1, CXCL10, CCL5, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the detection of cytokine production at the single-cell level.

Experimental Workflow:

Methodology:

-

Cell Stimulation: Stimulate immune cells (e.g., peripheral blood mononuclear cells or splenocytes) in vitro with the STING agonist in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD3, CD4, CD8 for T cells).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to quantify the percentage of cytokine-producing cells within different immune cell subsets.

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) into the flank of immunocompetent mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and administer the STING agonist (e.g., intratumorally or systemically) according to the desired dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor growth and survival. At the end of the study, tumors and draining lymph nodes can be harvested for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

Conclusion

The activation of the STING pathway by specific agonists triggers a potent cascade of downstream events, culminating in a robust anti-tumor immune response. This technical guide provides a foundational understanding of the core signaling pathway, the key cellular and physiological consequences, and detailed protocols for the experimental validation of these effects. A thorough understanding of these downstream effects is critical for the continued development and optimization of STING agonists as a promising class of cancer immunotherapeutics.

References

- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of STING Agonist Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This role has positioned STING as a promising therapeutic target for a range of diseases, including cancer and infectious diseases. The development of small-molecule STING agonists is a major focus of current drug discovery efforts. Understanding the structural basis of STING activation by these agonists is paramount for the rational design of new and improved therapeutics. This technical guide provides an in-depth overview of the structural biology of STING in complex with its agonists. While specific data for a molecule designated "agonist-31" is not publicly available, this document summarizes the current knowledge derived from studies of other well-characterized STING agonists, providing a framework for understanding the structural and mechanistic principles that likely govern the interaction of any novel agonist with STING.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer.[1][2][3] The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA, leading to its activation and the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][4] cGAMP then binds to the STING dimer located on the endoplasmic reticulum (ER) membrane. This binding event induces a significant conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines. This signaling cascade ultimately leads to the establishment of an antiviral state and the activation of the adaptive immune system.

Caption: Figure 1. The cGAS-STING Signaling Pathway.

Structural Determination of STING-Agonist Complexes: A General Workflow

The determination of the three-dimensional structure of STING in complex with an agonist is crucial for understanding its mechanism of action and for guiding structure-based drug design. The two primary methods for high-resolution structural determination are X-ray crystallography and cryogenic electron microscopy (cryo-EM). The general workflow for both techniques involves several key steps, from protein expression and purification to structure determination and refinement.

Caption: Figure 2. General Workflow for Structural Determination.

Quantitative Data Summary

The binding affinity and cellular activity of STING agonists are critical parameters for their development as therapeutics. Below is a summary of representative quantitative data for various classes of STING agonists. It is important to note that these values can vary depending on the specific assay conditions and the STING variant used.

Table 1: Binding Affinities of STING Agonists

| Agonist Class | Representative Agonist | STING Variant | Assay Method | Dissociation Constant (Kd) | Reference |

| Cyclic Dinucleotides | 2',3'-cGAMP | Human (WT) | Isothermal Titration Calorimetry (ITC) | ~72 nM | |

| c-di-GMP | Human (WT) | ITC | ~5 µM | ||

| Non-CDN Agonists | diABZI | Human (WT) | Surface Plasmon Resonance (SPR) | ~200 nM | |

| SNX281 | Human (WT) | Radioligand Binding Assay (IC50) | 4.1 µM | ||

| Ziyuglycoside II | Human (R232) | Biolayer Interferometry (BLI) | 14 µM |

Table 2: Cellular Activity of STING Agonists

| Agonist | Cell Line | Assay | EC50 / IC50 | Reference |

| 2',3'-cGAMP | THP1-Blue ISG | ISG Reporter | ~5 µg/mL | |

| diABZI | THP-1 | IFN-β Induction | ~1 µM | |

| ADU-S100 | J774 | IL-1β Secretion | ~10 µM | |

| SNX281 | THP-1 | IFN-β Induction | ~300 nM |

Detailed Experimental Protocols

Expression and Purification of Human STING (Cytosolic Domain)

This protocol describes a general method for the expression and purification of the C-terminal domain (CTD, residues 139-379) of human STING, which is commonly used for structural and biophysical studies.

1. Gene Cloning and Expression Vector:

- The DNA sequence encoding human STING (residues 139-379) is cloned into a bacterial expression vector, such as pET-28a, containing an N-terminal hexahistidine (6xHis) tag followed by a TEV protease cleavage site.

2. Protein Expression:

- The expression vector is transformed into E. coli BL21(DE3) cells.

- A single colony is used to inoculate a starter culture of LB medium containing kanamycin (50 µg/mL) and grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium, and the cells are grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Protein expression is induced by the addition of 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

- The culture is then incubated at 18°C for 16-20 hours with shaking.

3. Cell Lysis and Lysate Clarification:

- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

- The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol).

- Cells are lysed by sonication on ice.

- The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography:

- The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).

- The His-tagged STING protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).

5. Tag Removal and Size-Exclusion Chromatography:

- The eluted protein is dialyzed against a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM DTT.

- The 6xHis tag is cleaved by incubation with TEV protease overnight at 4°C.

- The cleaved protein is passed through a Ni-NTA column again to remove the uncleaved protein and the His-tagged TEV protease.

- The flow-through containing the untagged STING protein is concentrated and further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.

- Fractions containing pure, dimeric STING are pooled, concentrated, and flash-frozen in liquid nitrogen for storage at -80°C.

X-ray Crystallography of STING-Agonist Complex

This protocol provides a general outline for the crystallization and structure determination of a STING-agonist complex.

1. Crystallization:

- Purified STING protein is concentrated to 5-10 mg/mL.

- The STING protein is incubated with a 2-5 fold molar excess of the agonist for 1 hour on ice.

- The complex is subjected to sparse-matrix screening for crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods at 20°C.

- Initial crystallization hits are optimized by varying the precipitant concentration, pH, and additives.

2. Data Collection:

- Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol) before being flash-cooled in liquid nitrogen.

- X-ray diffraction data are collected at a synchrotron source.

3. Structure Determination and Refinement:

- The diffraction data are processed and scaled using software such as XDS or HKL2000.

- The structure is solved by molecular replacement using a previously determined STING structure (e.g., PDB ID: 4KSY) as a search model.

- The model is refined through iterative cycles of manual model building in Coot and automated refinement using software like PHENIX or Refmac5.

- The agonist molecule is modeled into the electron density map, and water molecules are added.

- The final model is validated for its geometric quality and fit to the experimental data.

Cryo-Electron Microscopy of STING-Agonist Complex

This protocol outlines the general steps for determining the structure of a full-length STING-agonist complex using single-particle cryo-EM.

1. Sample Preparation:

- Full-length STING is purified in a similar manner to the CTD, with the inclusion of a mild detergent (e.g., digitonin or GDN) throughout the purification process to maintain the solubility of the transmembrane domains.

- The purified full-length STING is incubated with a molar excess of the agonist.

2. Grid Preparation and Data Collection:

- A small volume (3-4 µL) of the STING-agonist complex at a concentration of 1-5 mg/mL is applied to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).

- The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane using a vitrification device (e.g., Vitrobot).

- The frozen-hydrated grids are imaged on a Titan Krios or a similar high-end transmission electron microscope equipped with a direct electron detector.

3. Image Processing and 3D Reconstruction:

- The raw movie frames are corrected for beam-induced motion and dose-weighted.

- The contrast transfer function (CTF) of each micrograph is estimated.

- Particles are automatically picked from the micrographs.

- The picked particles are subjected to 2D classification to remove junk particles and to obtain initial 2D class averages.

- An initial 3D model is generated, which is then used for 3D classification and refinement.

- The final 3D map is refined to the highest possible resolution.

4. Model Building and Refinement:

- A model of the STING-agonist complex is built into the cryo-EM density map.

- The model is refined using real-space refinement programs.

- The final model is validated for its fit to the cryo-EM map and its stereochemistry.

Concluding Remarks

The structural elucidation of STING in complex with its agonists has provided invaluable insights into the molecular mechanisms of STING activation. These studies have revealed the key conformational changes that occur upon ligand binding, leading to the oligomerization of STING and the initiation of downstream signaling. This knowledge is instrumental in the ongoing efforts to develop novel STING agonists with improved potency, selectivity, and drug-like properties. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field, providing a solid foundation for the continued exploration of STING biology and the development of next-generation immunotherapies.

References

In Vitro Characterization of STING Agonist-31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of STING (Stimulator of Interferon Genes) agonist-31, a novel small molecule agonist of the STING pathway. This document outlines the core biological activities, experimental methodologies, and signaling pathways associated with this compound, offering a comprehensive resource for its evaluation and application in research and drug development. STING agonist-31 is also identified in scientific literature as Compound 40.[1][2][3]

Core Efficacy and Potency

This compound has been demonstrated to be a potent activator of both human and murine STING.[1][2] The compound's efficacy is highlighted by its ability to induce downstream signaling cascades, including the Interferon Stimulated Gene (ISG) and Nuclear Factor-kappa B (NF-κB) pathways.

Table 1: In Vitro Activity of this compound

| Target Species | Assay Type | Parameter | Value (μM) | Reference |

| Human STING (h-STING) | Cellular Activity | EC50 | 0.24 | |

| Murine STING (m-STING) | Cellular Activity | EC50 | 39.51 |

Signaling Pathway Activation

This compound functions by engaging the STING protein, which is located on the endoplasmic reticulum. This binding event initiates a conformational change and dimerization of STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize this compound.

STING Activation Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an interferon-inducible promoter.

-

Cell Culture: Use a human monocytic cell line (e.g., THP-1) stably transfected with a luciferase reporter gene downstream of an ISG promoter. Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed the reporter cells in 96-well plates. Prepare serial dilutions of this compound and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the dose-response curve and calculate the EC50 value using non-linear regression.

NF-κB Signaling Pathway Activation Assay

This assay is similar to the STING activation reporter assay but utilizes a reporter construct driven by an NF-κB response element.

-

Cell Line: Use a cell line (e.g., HEK293T) co-transfected with human STING and an NF-κB-luciferase reporter plasmid.

-

Assay Procedure: Follow the same steps as the STING Activation Reporter Assay (seeding, treatment, incubation, lysis, and reading).

-

Data Analysis: Analyze the data to determine the dose-dependent activation of the NF-κB pathway by this compound and calculate the EC50 value.

Western Blot for Pathway Component Phosphorylation

This method is used to directly observe the activation of key proteins in the STING signaling cascade.

-

Cell Treatment: Plate cells (e.g., primary human PBMCs or THP-1 cells) and treat with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total TBK1 and IRF3.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Summary

This compound is a potent activator of the STING pathway, demonstrating significant activity in human cells. Its ability to induce both interferon-stimulated gene and NF-κB signaling pathways makes it a valuable tool for research into innate immunity and a promising candidate for further development in immuno-oncology and other therapeutic areas. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization and validation of this and similar STING agonists.

References

The Role of STING Agonists in Innate Immune Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of STING agonists in activating innate immunity, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes and workflows. While the specific compound "STING agonist-31" appears to be a misnomer in publicly available literature, this guide focuses on well-characterized and clinically relevant STING agonists, providing a comprehensive resource for researchers and drug developers in the field.

The cGAS-STING Signaling Pathway: A Central Hub of Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune signaling axis that senses cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are pivotal in activating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs)[1][2][3].

Classes of STING Agonists

STING agonists can be broadly categorized into two main classes:

-

Cyclic Dinucleotides (CDNs): These are natural or synthetic molecules that mimic the endogenous STING ligand, 2'3'-cGAMP. Examples include:

-

2'3'-cGAMP: The natural high-affinity ligand for human STING.

-

ADU-S100 (MK-1454): A synthetic CDN that has been evaluated in clinical trials[2].

-

-

Non-Cyclic Dinucleotides (non-CDNs): These are small molecules that activate STING through various mechanisms, often with improved pharmacological properties compared to CDNs. An example includes:

-

diABZI: A potent non-nucleotide STING agonist that has demonstrated systemic anti-tumor activity in preclinical models[4].

-

Quantitative Data on STING Agonist Activity

The following tables summarize key quantitative data for representative STING agonists from preclinical studies.

Table 1: In Vitro Activity of STING Agonists

| STING Agonist | Cell Line | Assay | EC50 | Reference(s) |

| 2'3'-cGAMP | THP-1 | IFN-β Induction | ~70 - 124 µM | |

| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 53.9 ± 5 µM | |

| ADU-S100 (MK-1454) | THP-1 Dual™ | IRF3 Luciferase | 3.03 µg/mL | |

| ADU-S100 (MK-1454) | THP-1 Dual™ | NF-κB SEAP | 4.85 µg/mL | |

| diABZI | THP-1 | IFN-β Induction | 3.1 ± 0.6 μM | |

| diABZI | THP-1 Dual™ | IRF Luciferase | 0.144 ± 0.149 nM | |

| E7766 | Human PBMCs | IFN-β Expression | 0.15 - 0.79 µmol/L | |

| MSA-2 | THP-1 | IFN-β Secretion | 8 ± 7 nM (dimer) |

Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists

| STING Agonist | Tumor Model | Administration | Key Findings | Reference(s) |

| ADU-S100 (MK-1454) | CT26 Colon Carcinoma | Intratumoral | 90% of animals showed long-lasting, antigen-specific anti-tumor activity. | |

| ADU-S100 (MK-1454) | Esophageal Adenocarcinoma | Intratumoral | >30% reduction in mean tumor volume. | |

| diABZI | Colorectal Cancer | Intravenous | Significant inhibition of tumor growth. | |

| DMXAA | KPC Pancreatic Cancer | Intratumoral | Increased survival of tumor-bearing mice. | |

| cGAMP | Colon 26 Adenocarcinoma | Intraperitoneal | Potent antitumor activity. | |

| MSA-1 | MC38 Colon Adenocarcinoma | Intratumoral | Dose-dependent long-lived antitumor activity. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are outlines of key experimental protocols.

In Vitro STING Activation Assay (THP-1 Dual™ Reporter Cells)

Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity.

Methodology:

-

Cell Seeding: Seed THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of the STING agonist.

-

Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.

-

Luciferase Assay: Add a luciferase substrate to the cell culture supernatant and measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50 value.

Cytokine Secretion Measurement by ELISA

Objective: To measure the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) secreted by immune cells upon STING agonist stimulation.

Methodology:

-

Cell Culture: Culture primary immune cells (e.g., human PBMCs) or immune cell lines (e.g., THP-1) in appropriate media.

-

Stimulation: Treat the cells with the STING agonist at various concentrations for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA using a commercially available kit specific for the cytokine of interest. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Measuring the absorbance using a plate reader.

-

-

Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.

Dendritic Cell (DC) Maturation by Flow Cytometry

Objective: To assess the ability of a STING agonist to induce the maturation of dendritic cells.

Methodology:

-

DC Generation: Generate bone marrow-derived dendritic cells (BMDCs) from mice.

-

Stimulation: Treat the BMDCs with the STING agonist for 24 hours.

-

Staining: Stain the cells with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, and MHC class II.

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing high levels of the maturation markers.

In Vivo Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of a STING agonist in a preclinical model.

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) into the flank of syngeneic mice.

-

Treatment: Once tumors reach a palpable size, administer the STING agonist via the desired route (e.g., intratumoral, intravenous, intraperitoneal).

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Survival Monitoring: Monitor the survival of the mice over time.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Visualizing Workflows and Relationships

Conclusion

STING agonists represent a powerful class of immunomodulatory agents with significant potential for cancer immunotherapy. Their ability to robustly activate the innate immune system, leading to the production of type I interferons and the subsequent priming of an adaptive anti-tumor T-cell response, makes them a compelling therapeutic strategy. This guide provides a foundational understanding of the mechanism of action, quantitative activity, and experimental evaluation of STING agonists. As research in this area continues to evolve, the development of novel agonists with improved potency, selectivity, and delivery mechanisms will be crucial for translating the promise of STING activation into effective clinical therapies.

References

Cellular Targets of STING Agonists: A Technical Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the cellular mechanisms and targets of STING agonists. Due to the limited availability of public data on "STING agonist-31," this document provides a detailed overview based on well-characterized STING agonists, serving as a representative guide to the core principles of STING pathway activation.

Introduction